9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol

Übersicht

Beschreibung

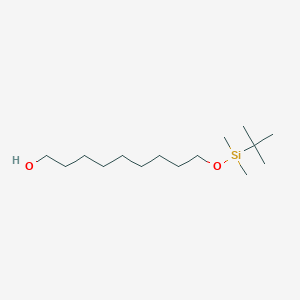

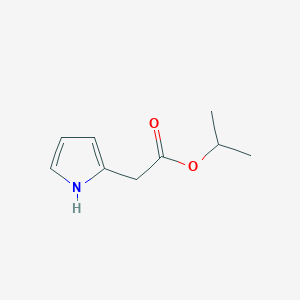

“9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol” is a chemical compound with the molecular formula C15H34O2Si and a molecular weight of 274.51 g/mol . It is available for purchase from various suppliers .

Molecular Structure Analysis

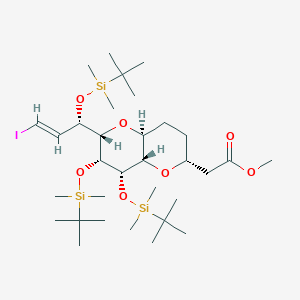

The molecular structure of “this compound” consists of a nine-carbon chain (nonan-1-ol) with a tert-butyldimethylsilyl (TBDMS) group attached via an oxygen atom . The TBDMS group is a common protecting group in organic chemistry, used to protect sensitive alcohol groups during chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 274.51 g/mol . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol is utilized in the synthesis of polymers, particularly in the formation of poly(p-phenylenevinylene) (PPV) via a specialized polymerization process. Research by Bazan, Miao, Renak, and Sun (1996) demonstrates its role in creating block copolymers with polynorbornene, which are notable for their narrow polydispersities and solubility in common organic solvents. These polymers are significant for studying the impact of chain length and interchain contacts on PPV's fluorescence quantum yield (Bazan, Miao, Renak, & Sun, 1996).

Synthetic Organic Chemistry

In the domain of synthetic organic chemistry, this compound is key in preparing 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, as outlined by Tollenaere and Ghosez (1998). These isocyanates are fundamental in synthesizing highly functionalized pyridines and derivatives of uracil or thymine, showcasing the compound's versatility in organic syntheses (Tollenaere & Ghosez, 1998).

Pharmaceutical and Chemical Research

The compound plays a role in pharmaceutical and chemical research, as evidenced in studies by Siegel, Gordon, and Razdan (1991). They describe a procedure for synthesizing various cannabinoids, using tert-butyldimethylsilyl derivatives, including this compound. This highlights its utility in the preparation and modification of complex organic molecules (Siegel, Gordon, & Razdan, 1991).

Nucleophilic Reagents in Sulfur Chemistry

Dong, Clive, and Gao (2015) explored the use of [(tert-Butyldimethylsilyl)oxy]methanethiol, a derivative of this compound, as a nucleophilic reagent for introducing protected bivalent sulfur into molecules. This reagent is complementary to electrophilic reagents and is significant in sulfur chemistry (Dong, Clive, & Gao, 2015).

Safety and Hazards

Safety information for “9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol” indicates that it should be handled under inert gas and protected from moisture . It is also recommended to keep the container tightly closed and to avoid contact with air and water due to the potential for violent reaction and possible flash fire .

Eigenschaften

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h16H,6-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJJWBDYSOKYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

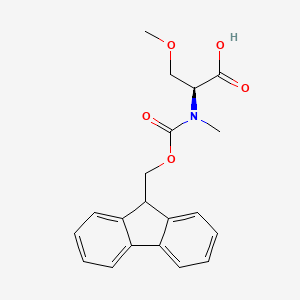

![(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate](/img/structure/B3106180.png)

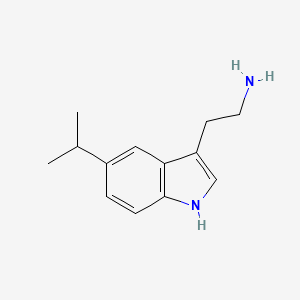

![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)